molecular formula C20H24N2O3 B5811149 3-ethoxy-N-{3-[(2-methylpropyl)carbamoyl]phenyl}benzamide

3-ethoxy-N-{3-[(2-methylpropyl)carbamoyl]phenyl}benzamide

Cat. No.: B5811149
M. Wt: 340.4 g/mol
InChI Key: UTOVVAYWQXRNIL-UHFFFAOYSA-N
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Description

3-ethoxy-N-{3-[(2-methylpropyl)carbamoyl]phenyl}benzamide is an organic compound with the molecular formula C13H19NO2 It is a benzamide derivative, characterized by the presence of an ethoxy group and a carbamoyl group attached to a phenyl ring

Properties

IUPAC Name

3-[(3-ethoxybenzoyl)amino]-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-4-25-18-10-6-8-16(12-18)20(24)22-17-9-5-7-15(11-17)19(23)21-13-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOVVAYWQXRNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-{3-[(2-methylpropyl)carbamoyl]phenyl}benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an ethyl halide reacts with a phenol derivative in the presence of a base.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-{3-[(2-methylpropyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-ethoxy-N-{3-[(2-methylpropyl)carbamoyl]phenyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-{3-[(2-methylpropyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-N-(2-methylpropyl)benzamide: A closely related compound with a similar structure but lacking the carbamoyl group.

    N-(3-ethoxyphenyl)-2-methylpropanamide: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

3-ethoxy-N-{3-[(2-methylpropyl)carbamoyl]phenyl}benzamide is unique due to the presence of both the ethoxy and carbamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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